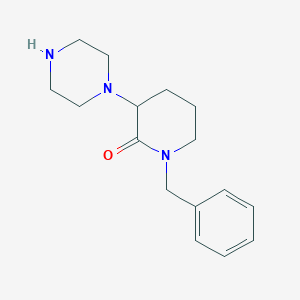
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with piperazine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including antipsychotic and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, influencing neurotransmitter pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Benzyl-3-methyl-4-piperidone: Another piperidine derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine moiety and significant biological activity
Uniqueness: 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic utility. Its combination of a benzyl group and a piperazine ring makes it a versatile scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
1-benzyl-3-piperazin-1-ylpiperidin-2-one |
InChI |
InChI=1S/C16H23N3O/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 |
Clave InChI |
DZYCPGBSGXVSJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


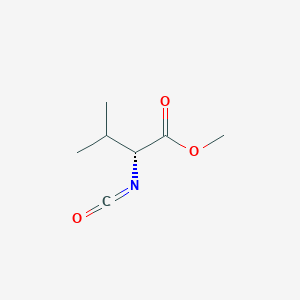


![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13299904.png)

![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)
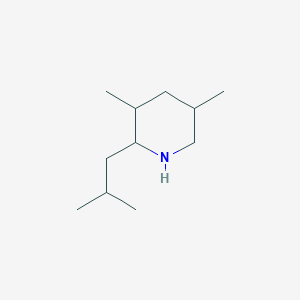
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)


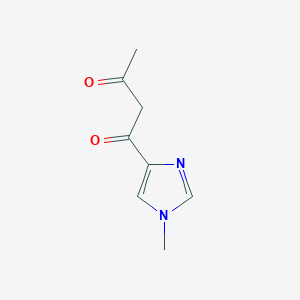

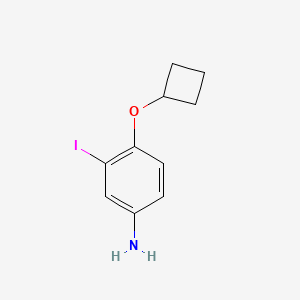
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13299969.png)
